![molecular formula C12H9N3 B086503 2-Phenyl-1H-imidazo[4,5-b]pyridine CAS No. 1016-93-9](/img/structure/B86503.png)

2-Phenyl-1H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including those with phenyl substitutions, often involves novel reactions under various conditions. A notable method includes the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, utilizing microwave irradiation in ethylene glycol, which offers a convenient approach for generating these compounds (Tu et al., 2007). Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been employed for the facile synthesis of imidazo[4,5-b]pyridines and -pyrazines, providing a quick access to products with substitution at N1 and C2 (Rosenberg et al., 2012).

Molecular Structure Analysis

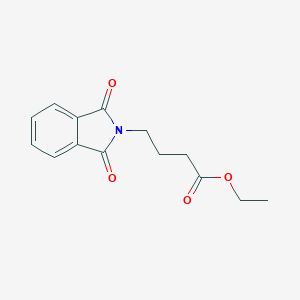

The molecular structure of 2-phenyl-imidazo[4,5-b]pyridine derivatives has been elucidated through crystallographic studies. For example, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate crystallizes with two independent molecules in the asymmetric unit, showcasing the influence of substituents on the molecular conformation and intermolecular interactions (Hjouji et al., 2016).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives engage in various chemical reactions, reflecting their chemical properties. The reactivity can be influenced by the nature of substituents on the imidazo[4,5-b]pyridine core. For instance, strategies for the synthesis of imidazo[1,2-a]pyridine derivatives through carbene transformations or C-H functionalizations highlight the compound's versatility in organic synthesis (Yu et al., 2018).

Physical Properties Analysis

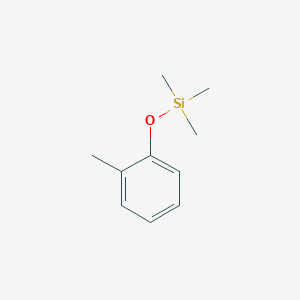

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure and Hirshfeld surface analysis of imidazo[4,5-b]pyridine derivatives provide insight into their intermolecular interactions and physical stability (Bourichi et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-phenyl-1H-imidazo[4,5-b]pyridine are influenced by its heterocyclic structure, which imparts unique reactivity patterns. These compounds exhibit fluorescence and are involved in excited state intramolecular proton transfer (ESIPT), depending on the substitution pattern, which is significant for applications in optical materials and sensors (Stasyuk et al., 2012).

Applications De Recherche Scientifique

Crystal Structure and Analysis : Derivatives of imidazo[4,5-b]pyridine exhibit interesting crystal structures and molecular conformations. These structures are often stabilized by hydrogen bonds and π–π stacking interactions, which are important for understanding the compound's chemical behavior and potential applications in material science (Bourichi et al., 2019).

Synthesis of Novel Scaffolds : New methods have been developed for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are valuable in diversity-oriented synthesis (DOS). These scaffolds can lead to the generation of small molecules with diverse structures, potentially useful in drug discovery (Zhang et al., 2019).

Cardiotonic Drugs Development : Imidazo[4,5-b]pyridine derivatives have been found to possess inotropic and vasodilator activities, suggesting their potential use in developing noncatecholamine, nonglycoside cardiotonic drugs (Robertson et al., 1985).

Antimicrobial and Anticancer Activity : Certain imidazo[4,5-b]pyridine derivatives have demonstrated antimicrobial and anticancer activities. This makes them candidates for further investigation in therapeutic drug development (Banda et al., 2016).

Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, and some derivatives are effective acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, important in Alzheimer’s disease treatment (Kwong et al., 2019).

Cytotoxicity against Cancer Cells : Novel 2-phenyl-3H-imidazo[4,5-b]pyridines have been synthesized and shown high cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents (Püsküllü et al., 2015).

Propriétés

IUPAC Name |

2-phenyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJXWALYRGLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345779 | |

| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

1016-93-9 | |

| Record name | 2-Phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)